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Compound of Interest

Compound Name: Methyl copalate

Cat. No.: B091763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl copalate, a diterpenoid natural product derivative, has garnered significant interest

within the scientific community for its potential therapeutic applications. This technical guide

provides a comprehensive overview of methyl copalate, focusing on its physicochemical

properties, synthesis, spectroscopic data, and biological activities. Detailed experimental

protocols for its synthesis and key biological assays are presented, alongside a discussion of

its potential mechanisms of action. This document is intended to serve as a foundational

resource for researchers engaged in the study and development of methyl copalate as a

potential therapeutic agent.

Chemical and Physical Properties
Methyl copalate is the methyl ester of copalic acid, a labdane-type diterpenoid. Its

fundamental properties are summarized below.
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Property Value Reference

CAS Number 17110-88-2

Molecular Formula C₂₁H₃₄O₂ [1]

Molecular Weight 318.5 g/mol [1]

IUPAC Name

methyl (2E)-5-

[(1R,4aR,8aR)-5,5,8a-

trimethyl-2-methylidene-

3,4,4a,6,7,8-hexahydro-1H-

naphthalen-1-yl]-3-methylpent-

2-enoate

[1]

Canonical SMILES

C/C(=C/C(=O)OC)/CC[C@@H

]1C(=C)CC[C@H]2[C@]1(CC

CC2(C)C)C

InChI Key
KYTKOCVFNCZSSC-

PSLIWGKLSA-N
[2]

Computed XLogP3 6.6 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 4 [1]

Spectroscopic Data
The structural elucidation of methyl copalate is primarily achieved through nuclear magnetic

resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of methyl copalate.

While a complete, assigned spectrum for methyl copalate is not readily available in the cited

literature, data for its precursor, copalic acid, provides a strong basis for its spectral
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characteristics. The primary difference in the spectra will be the presence of a methyl ester

signal in methyl copalate.

Table 2.1: Predicted Key ¹H NMR Signals for Methyl Copalate

Chemical Shift (δ) ppm Multiplicity Assignment

~5.1 m
Olefinic proton in the side

chain

~4.8 and ~4.5 s (each)
Exocyclic methylene protons

(=CH₂)

~3.6-3.7 s Methyl ester protons (-OCH₃)

~2.1 s
Methyl group on the side chain

double bond

~0.7-1.2 s, d
Multiple methyl groups on the

decalin ring

Table 2.2: Predicted Key ¹³C NMR Signals for Methyl Copalate

Chemical Shift (δ) ppm Assignment

~167-174 Carbonyl carbon of the methyl ester

~160
Quaternary carbon of the side chain double

bond

~148 Quaternary carbon of the exocyclic double bond

~115 Olefinic CH of the side chain

~106 Exocyclic methylene carbon (=CH₂)

~51 Methyl ester carbon (-OCH₃)

~15-35
Multiple methyl, methylene, and methine

carbons in the decalin ring
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Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of

methyl copalate. The fragmentation pattern observed in the mass spectrum can provide

further structural information.[2]

Synthesis
Methyl copalate is typically prepared via the semisynthesis from its naturally occurring

precursor, copalic acid. Copalic acid can be isolated from the oleoresins of various Copaifera

species.[2] The conversion is a straightforward esterification reaction, most commonly

methylation.

Experimental Protocol: Methylation of Copalic Acid
This protocol describes a general method for the methylation of copalic acid to yield methyl
copalate.

Materials:

Copalic acid

Methanol (anhydrous)

Hydrochloric acid (concentrated) or Thionyl chloride

Sodium bicarbonate (saturated aqueous solution)

Anhydrous sodium sulfate or magnesium sulfate

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Round-bottom flask

Reflux condenser

Separatory funnel

Rotary evaporator
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Procedure:

Dissolve copalic acid in anhydrous methanol in a round-bottom flask.

Slowly add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount

of thionyl chloride to the solution while stirring.

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in an organic solvent such as diethyl ether.

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to

neutralize any remaining acid, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude

methyl copalate.

The crude product can be further purified by column chromatography on silica gel.

Copalic Acid

Reflux
(2-4 hours)Methanol

Acid Catalyst
(e.g., HCl)

Aqueous Workup
(NaHCO₃ wash) Solvent Extraction Purification

(Column Chromatography) Methyl Copalate

Click to download full resolution via product page

Semisynthesis of Methyl Copalate.
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Biological Activities and Experimental Protocols
Methyl copalate has demonstrated promising biological activities, including cytotoxic effects

against cancer cell lines and antiparasitic activity against Trypanosoma cruzi.

Cytotoxic Activity
Methyl copalate has shown significant cytotoxicity against a panel of human and murine

cancer cell lines.

Table 4.1: In Vitro Cytotoxicity of Methyl Copalate

Cell Line Cancer Type IC₅₀ (µg/mL) Reference

P-388 Murine Lymphoma 2.5 [2]

A549
Human Lung

Carcinoma
5.0 [2]

HT-29
Human Colon

Carcinoma
5.0 [2]

MEL-28 Human Melanoma 10.0 [2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well microtiter plates

Methyl copalate stock solution (dissolved in a suitable solvent like DMSO)

MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight in a humidified incubator at 37°C with 5% CO₂.

Prepare serial dilutions of methyl copalate in the complete cell culture medium.

Remove the old medium from the wells and add the medium containing different

concentrations of methyl copalate. Include a vehicle control (medium with the same

concentration of the solvent used for the stock solution) and a negative control (medium

only).

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

After the incubation period, add MTT solution to each well and incubate for another 2-4

hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan

crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration of methyl copalate relative

to the vehicle control. The IC₅₀ value can then be determined by plotting the percentage of

viability against the log of the compound concentration.
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Allow cells to adhere overnight
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Workflow for MTT Cytotoxicity Assay.
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Antiparasitic Activity
Methyl copalate has been reported to exhibit activity against Trypanosoma cruzi, the parasite

responsible for Chagas disease. It has been shown to inhibit the growth of the amastigote

forms of the parasite.

This protocol outlines a general method for assessing the activity of methyl copalate against

the intracellular amastigote form of T. cruzi.

Materials:

Vero cells (or another suitable host cell line)

Trypanosoma cruzi trypomastigotes

Complete cell culture medium

96-well microtiter plates

Methyl copalate stock solution

Fixing solution (e.g., 4% paraformaldehyde)

Staining solution (e.g., Hoechst 33342 or Giemsa stain)

High-content imaging system or fluorescence microscope

Procedure:

Seed Vero cells in a 96-well plate and allow them to form a confluent monolayer.

Infect the Vero cell monolayer with T. cruzi trypomastigotes at a specific multiplicity of

infection (MOI).

Incubate for several hours to allow for parasite invasion.

Wash the wells with fresh medium to remove any non-internalized trypomastigotes.
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Add fresh medium containing serial dilutions of methyl copalate to the infected cells.

Include appropriate controls.

Incubate the plates for 48-72 hours to allow for the proliferation of intracellular amastigotes.

After incubation, fix the cells with the fixing solution.

Stain the cells with a suitable dye that allows for the visualization of both host cell nuclei and

parasite kinetoplasts (e.g., Hoechst 33342).

Image the plates using a high-content imaging system or a fluorescence microscope.

Quantify the number of amastigotes per host cell for each concentration of methyl copalate.

Determine the IC₅₀ value by plotting the percentage of parasite inhibition against the log of

the compound concentration.

Mechanism of Action
The precise molecular mechanisms underlying the biological activities of methyl copalate are

still under investigation.

Anticancer Mechanism
The cytotoxic effects of methyl copalate suggest that it interferes with essential cellular

processes required for cancer cell proliferation and survival. While specific signaling pathways

have not been fully elucidated for methyl copalate, related compounds and natural products

often induce apoptosis (programmed cell death) in cancer cells. Potential mechanisms that

warrant investigation include the induction of the intrinsic or extrinsic apoptotic pathways, which

involve the activation of caspases and the regulation of Bcl-2 family proteins.
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Hypothesized Anticancer Mechanism.

Anti-Trypanosoma cruzi Mechanism
The inhibitory effect of methyl copalate on the amastigote form of T. cruzi indicates that it may

target a pathway or process that is crucial for the intracellular replication of the parasite.

Potential mechanisms of action for anti-trypanosomal compounds include the disruption of

parasite-specific metabolic pathways, interference with cellular signaling, or the induction of

oxidative stress.[3] Further research is needed to identify the specific molecular targets of

methyl copalate in T. cruzi.

Conclusion and Future Directions
Methyl copalate is a promising natural product derivative with demonstrated cytotoxic and

antiparasitic activities. This technical guide has summarized the current knowledge regarding

its chemical properties, synthesis, and biological effects, and has provided detailed
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experimental protocols to facilitate further research. Future studies should focus on elucidating

the specific molecular mechanisms of action of methyl copalate, which will be crucial for its

potential development as a therapeutic agent. Additionally, further investigation into its in vivo

efficacy and safety profile is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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